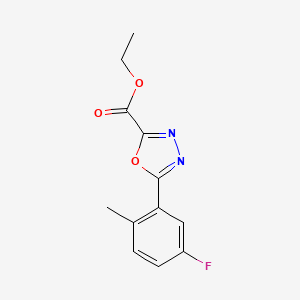

3-((Cyclohexylmethyl)sulfonyl)azetidine

Vue d'ensemble

Description

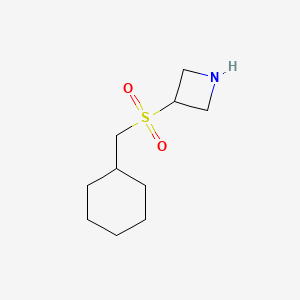

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are considered remarkable due to their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They have been used in various applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia . It is strongly basic compared to most secondary amines . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Applications De Recherche Scientifique

Pharmaceutical and Medicinal Significance of Sulfur (SVI)-Containing Motifs

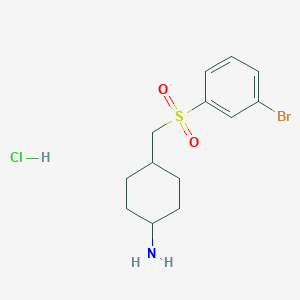

Sulfur-based moieties, especially sulfonyl or sulfonamide-based analogs, have demonstrated a variety of pharmacological properties. The structural diversity of sulfonamides has been useful in discovering new therapeutic agents, with over 150 FDA-approved sulfur-based drugs available for treating diseases due to their therapeutic power. These compounds are actively researched for their antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antimalarial, anticancer, and other medicinal properties (Zhao et al., 2018).

Advances in Sulfonamide Analogues

N-sulfonylamino azinones, as a class of sulfonamide analogs, have been extensively investigated for their biological activities, showing promise in diuretic, antihypertensive, anti-inflammatory, and anticancer applications. The development of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones for treating neurological disorders such as epilepsy and schizophrenia highlights the ongoing innovation in sulfonamide chemistry (Elgemeie et al., 2019).

Sulfonamide Inhibitors in Therapeutic Patents

The role of sulfonamides extends into therapeutic patents, showcasing their utility as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease. The enduring relevance of primary sulfonamides in drug development underlines their importance in addressing conditions like cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).

Biodegradation of Environmental Pollutants

Research also extends to the environmental impacts of sulfonamides, particularly their presence in the environment due to agricultural activities and the resultant microbial resistance, which poses potential human health hazards. This underscores the need for responsible use and disposal of sulfonamide-based drugs to mitigate environmental and health risks (Baran et al., 2011).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for “3-((Cyclohexylmethyl)sulfonyl)azetidine” was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For instance, Pyridine-3-sulfonyl chloride hydrochloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Orientations Futures

Azetidines have shown remarkable potential in various fields such as medicinal chemistry, polymer chemistry, and more . Future research directions could involve exploring new synthetic strategies, expanding the scope of their applications, and investigating their reactivity and mechanism of action in greater detail .

Propriétés

IUPAC Name |

3-(cyclohexylmethylsulfonyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c12-14(13,10-6-11-7-10)8-9-4-2-1-3-5-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBQROGTSJMNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Cyclohexylmethyl)sulfonyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)

![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)

![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)

![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)